molecular formula C7H14ClO3P B11959335 Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester CAS No. 16486-02-5

Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester

Cat. No.: B11959335
CAS No.: 16486-02-5
M. Wt: 212.61 g/mol
InChI Key: XXQBZWQBHJPOAS-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester is a chemical compound with the molecular formula C7H14ClO3P. It is characterized by the presence of a phosphonic acid group, a chloro-substituted propenyl group, and two ethyl ester groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 2-chloro-2-propenyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:

Diethyl phosphite+2-chloro-2-propenyl chloridePhosphonic acid, (2-chloro-2-propenyl)-, diethyl ester\text{Diethyl phosphite} + \text{2-chloro-2-propenyl chloride} \rightarrow \text{this compound} Diethyl phosphite+2-chloro-2-propenyl chloride→Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of different phosphonate esters.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted phosphonic acid esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phosphonic acid esters, which can be further utilized in different chemical processes.

Scientific Research Applications

Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various chemical transformations. The chloro-substituted propenyl group also contributes to its reactivity, allowing for diverse chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2-chloroethyl)-, diethyl ester
  • Phosphonic acid, (2-bromo-2-propenyl)-, diethyl ester
  • Phosphonic acid, (2-chloro-2-methylpropyl)-, diethyl ester

Uniqueness

Phosphonic acid, (2-chloro-2-propenyl)-, diethyl ester is unique due to the presence of the chloro-substituted propenyl group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.

Properties

CAS No.

16486-02-5

Molecular Formula

C7H14ClO3P

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-3-diethoxyphosphorylprop-1-ene

InChI

InChI=1S/C7H14ClO3P/c1-4-10-12(9,11-5-2)6-7(3)8/h3-6H2,1-2H3

InChI Key

XXQBZWQBHJPOAS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=C)Cl)OCC

Origin of Product

United States

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